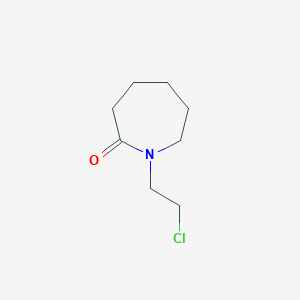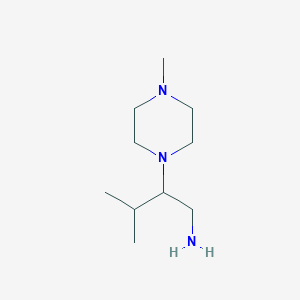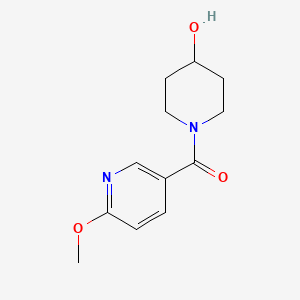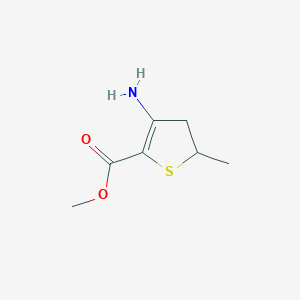
3-Amino-5-méthyl-4,5-dihydrothiophène-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the CAS Number: 188395-61-1 . It has a molecular weight of 173.24 . The IUPAC name for this compound is “methyl 3-amino-5-methyl-4,5-dihydro-2-thiophenecarboxylate” and its InChI code is 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” can be represented by the InChI code 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Composés biologiquement actifs
Les analogues à base de thiophène, tels que le 3-amino-5-méthyl-4,5-dihydrothiophène-2-carboxylate de méthyle, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classes potentielles de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés présentant une variété d'effets biologiques .
Chimie industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle . Par exemple, ils sont utilisés comme inhibiteurs de corrosion , ce qui peut aider à protéger les surfaces métalliques de la corrosion.
Science des matériaux
Les molécules à médiation de thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans divers dispositifs électroniques, y compris les transistors à effet de champ organiques (OFET) et dans la fabrication de diodes électroluminescentes organiques (OLED) .
Propriétés pharmacologiques
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anticancéreuse , anti-inflammatoire , antimicrobienne , antihypertensive , et des propriétés anti-athéroscléreuses .
Synthèse d'analogues de thiénopyrimidinone
Le 3-aminothiophène-2-carboxylate de méthyle est utilisé dans la préparation d'analogues de thiénopyrimidinone . Ces analogues peuvent être utilisés dans le développement de nouveaux médicaments et thérapies.
Matériaux énergétiques
L'incorporation de groupes méthyles dans la structure moléculaire de ces sels peut s'avérer efficace pour réduire la sensibilité et améliorer la sécurité, ainsi que pour élever la température de décomposition des matériaux énergétiques .
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate is not fully understood, but it is believed to act as a nucleophile in various reactions. Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate can form covalent bonds with electrophilic molecules, which makes it an important building block for the synthesis of bioactive molecules that target specific enzymes or receptors.
Biochemical and Physiological Effects:
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has been shown to exhibit moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has also been shown to exhibit moderate antifungal activity against Candida albicans. In addition, Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate in lab experiments include its high yield, low cost, and potential for the synthesis of various bioactive molecules. The limitations of using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate include its moderate reactivity, which requires the use of a catalyst or a solvent to improve the yield of the reaction.
Orientations Futures
For the research on Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate include the synthesis of new bioactive molecules using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate as a building block, the development of new synthetic methods for the preparation of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate and its derivatives, and the investigation of the mechanism of action of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate and its derivatives. In addition, the potential applications of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate in catalysis and materials science should be explored.
Propriétés
IUPAC Name |
methyl 4-amino-2-methyl-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZNWJFABEWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(S1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



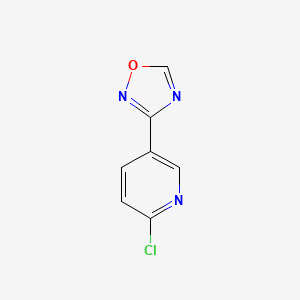
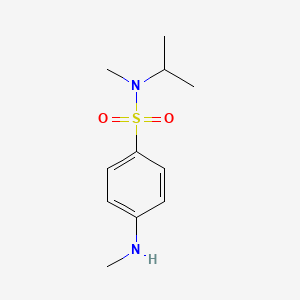

![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
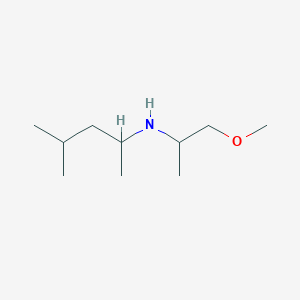
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)



![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)
